1,2-Dipalmitoyl-3-oleoylglycerol

Description

Properties

IUPAC Name |

2,3-di(hexadecanoyloxy)propyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H100O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h25-26,50H,4-24,27-49H2,1-3H3/b26-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMDGPZOSGBQRH-QPLCGJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H100O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601301267 | |

| Record name | 1,2-Dipalmitoyl-3-oleoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

833.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1867-91-0, 28409-94-1 | |

| Record name | 1,2-Dipalmitoyl-3-oleoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1867-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dipalmito-1-olein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001867910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dihexadecyl-3-O-octadecenoyl-sn-glycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028409941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dipalmitoyl-3-oleoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIPALMITO-1-OLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJG5P4898D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Physicochemical Landscape of 1,2-Dipalmitoyl-3-oleoylglycerol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 1,2-Dipalmitoyl-3-oleoylglycerol (PPO), a mixed-acid triglyceride of significant interest in various scientific and industrial fields, including pharmaceuticals, food science, and materials science. This document details the compound's key physical characteristics, outlines experimental protocols for their determination, and presents a conceptual framework for its metabolic and signaling roles.

Core Physical and Chemical Properties

This compound is a triacylglycerol composed of a glycerol (B35011) backbone esterified with two palmitic acid residues at the sn-1 and sn-2 positions and one oleic acid residue at the sn-3 position.[1][2] Its structure imparts specific physical behaviors that are crucial for its function in biological systems and its application in various technologies.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅₃H₁₀₀O₆ | [1][2] |

| Molecular Weight | 833.36 g/mol | [3] |

| Appearance | Crystalline solid | [1] |

| Solubility | Soluble in chloroform (B151607) (10 mg/mL) | [1][2] |

| Melting Behavior | Exhibits complex polymorphic behavior with multiple melting points for different crystalline forms. | |

| Boiling Point | Decomposes at high temperatures before boiling.[4][5][6][7] | |

| Density | The density of triglycerides typically ranges from approximately 0.9 to 1.0 g/cm³.[8] A specific experimental value for this compound is not readily available. |

Polymorphism and Thermal Behavior

A critical aspect of the physical properties of this compound is its ability to exist in multiple crystalline forms, a phenomenon known as polymorphism. These different polymorphs possess distinct molecular packing arrangements, leading to variations in their melting points, stability, and other physical characteristics. The thermal behavior of PPO is complex and dependent on factors such as the rate of cooling and heating.

Due to this polymorphic nature, a single melting point cannot be assigned to this compound. Instead, its thermal behavior is characterized by the melting temperatures of its different crystalline forms.

Experimental Protocols

This section outlines the detailed methodologies for determining the key physical properties of this compound.

Determination of Melting Behavior by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to study the thermal transitions of a material as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves:

-

Heating the sample to a temperature above its highest melting point to erase any previous thermal history.

-

Cooling the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C) to induce crystallization.

-

Holding the sample at the low temperature for a set period to allow for complete crystallization.

-

Heating the sample at a controlled rate (e.g., 5°C/min) to a temperature above its melting point.

-

-

Data Acquisition: The DSC instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting thermogram will show endothermic peaks corresponding to the melting of the different polymorphic forms. The onset temperature and the peak maximum of each endotherm are recorded as the melting points of the respective crystalline forms.

Determination of Density using a Pycnometer

The density of this compound can be determined using a pycnometer, a flask with a precise volume.

Methodology:

-

Calibration of the Pycnometer:

-

Thoroughly clean and dry the pycnometer.

-

Determine the mass of the empty, dry pycnometer.

-

Fill the pycnometer with a reference liquid of known density (e.g., distilled water) at a specific temperature.

-

Determine the mass of the pycnometer filled with the reference liquid.

-

Calculate the exact volume of the pycnometer at that temperature.

-

-

Sample Measurement:

-

Melt the this compound sample by heating it to a temperature where it is completely liquid.

-

Fill the calibrated pycnometer with the molten lipid, ensuring there are no air bubbles.

-

Bring the pycnometer and its contents to the desired measurement temperature in a water bath.

-

Carefully remove any excess lipid that expands out of the capillary.

-

Dry the exterior of the pycnometer and determine its mass.

-

-

Calculation:

-

Subtract the mass of the empty pycnometer from the mass of the pycnometer filled with the lipid to get the mass of the lipid.

-

Divide the mass of the lipid by the calibrated volume of the pycnometer to obtain the density at the measurement temperature.

-

Synthesis of this compound

The synthesis of a specific mixed-acid triglyceride like this compound can be achieved through chemoenzymatic methods to ensure regioselectivity.

General Chemoenzymatic Synthesis Protocol:

This protocol describes a general approach for the synthesis of this compound.

-

Protection of Glycerol: Start with a glycerol derivative where the sn-1 and sn-2 hydroxyl groups are protected, leaving the sn-3 hydroxyl group free for esterification.

-

Esterification at sn-3 Position: The protected glycerol is reacted with oleic acid or its activated form (e.g., oleoyl (B10858665) chloride) in the presence of a suitable catalyst to form 3-oleoyl-1,2-protected-glycerol.

-

Deprotection: The protecting groups at the sn-1 and sn-2 positions are removed to yield sn-3-oleoylglycerol.

-

Esterification at sn-1 and sn-2 Positions: The sn-3-oleoylglycerol is then reacted with an excess of palmitic acid or its activated form in the presence of a catalyst to esterify the free hydroxyl groups at the sn-1 and sn-2 positions. This step may be catalyzed by a 1,3-specific lipase (B570770) to favor acylation at the primary positions.

-

Purification: The final product, this compound, is purified from the reaction mixture using techniques such as column chromatography or high-performance liquid chromatography (HPLC).[9]

Conceptual Framework: Metabolism and Signaling

While specific signaling pathways directly initiated by this compound are not extensively documented, its metabolic fate follows the general pathways of triglyceride metabolism. Furthermore, as a component of circulating lipoproteins, it can contribute to the pool of fatty acids and diacylglycerols that act as signaling molecules.

Metabolic Fate of this compound

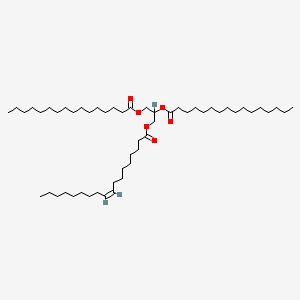

The following diagram illustrates the general metabolic pathway for a dietary triglyceride such as this compound.

References

- 1. 1,2-Dipalmitoyl-3-Oleoyl-rac-glycerol | CAS 1867-91-0 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. US8841494B2 - Thermal decomposition process of triglyceride containing mixtures, co-processed with low molecular weight olefins to produce a renewable fuel composition - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Triglyceride - Wikipedia [en.wikipedia.org]

- 9. Microscale synthesis of phosphatidyl-[3H]choline from 1,2-diacylglycerol. Assessment of isomerization by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1,2-Dipalmitoyl-3-oleoylglycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the primary synthesis methods for 1,2-Dipalmitoyl-3-oleoylglycerol (POO), an asymmetric triacylglycerol (TAG) of significant interest in various research and development fields, including drug delivery and materials science. This document details both enzymatic and chemical synthesis strategies, offering comprehensive experimental protocols derived from established methodologies for structurally similar triglycerides. Quantitative data from relevant studies are summarized in comparative tables, and key reaction pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthesis processes.

Introduction

This compound (POO) is a specific stereoisomer of a mixed-acid triglyceride containing two saturated palmitic acid chains at the sn-1 and sn-2 positions and one unsaturated oleic acid chain at the sn-3 position of the glycerol (B35011) backbone. The precise arrangement of these fatty acid moieties confers unique physicochemical properties to the molecule, making it a valuable component in the design of structured lipids for applications such as liposomal drug delivery systems, specialized food formulations, and as a reference standard in lipidomic studies.

The synthesis of asymmetrically structured TAGs like POO presents a significant challenge due to the need for high regioselectivity to avoid the formation of isomeric byproducts. This guide explores the two predominant approaches to overcome this challenge: enzymatic synthesis, which leverages the specificity of lipases, and chemical synthesis, which relies on protective group chemistry and controlled acylation reactions.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a highly specific and mild route to produce structured triglycerides. The key to this approach is the use of lipases that exhibit regioselectivity, catalyzing acylation or deacylation reactions at specific positions on the glycerol backbone. For the synthesis of POO, a two-step enzymatic approach is often employed, starting from a readily available precursor.

A common strategy involves the enzymatic acylation of a 1,2-diacylglycerol precursor. While direct enzymatic synthesis of POO is not extensively reported, a highly analogous process for its isomer, 1,2-dioleoyl-3-palmitoyl-sn-glycerol (sn-OOP), has been detailed and can be adapted. This process typically involves the acidolysis of a starting triglyceride, like triolein, with palmitic acid in the presence of a lipase (B570770). For the synthesis of POO, one would start with 1,2-dipalmitoyl-sn-glycerol (B135180) and react it with oleic acid or an activated form of oleic acid in the presence of a suitable lipase.

Proposed Enzymatic Synthesis Workflow

The enzymatic synthesis of POO can be conceptualized as a two-step process:

-

Preparation of the 1,2-Dipalmitoyl-sn-glycerol backbone: This can be achieved through various chemical or enzymatic methods.

-

Regiospecific acylation with oleic acid: A lipase is used to specifically catalyze the esterification of the free hydroxyl group at the sn-3 position of the 1,2-dipalmitoyl-sn-glycerol with oleic acid.

Experimental Protocol: Enzymatic Acylation of 1,2-Dipalmitoyl-sn-glycerol

This protocol is adapted from methodologies used for the synthesis of structurally similar asymmetric triglycerides.

Materials:

-

1,2-Dipalmitoyl-sn-glycerol

-

Oleic acid (or oleoyl chloride/vinyl oleate (B1233923) for higher reactivity)

-

Immobilized lipase (e.g., Novozym 435 from Candida antarctica, Lipozyme RM IM from Rhizomucor miehei)

-

Anhydrous hexane (B92381) or other suitable organic solvent (optional, for solvent-based reactions)

-

Molecular sieves (for solvent-free systems to remove water)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, diethyl ether)

Procedure:

-

Reaction Setup:

-

Solvent-free system: In a round-bottom flask, combine 1,2-Dipalmitoyl-sn-glycerol and oleic acid in a desired molar ratio (e.g., 1:1.5 to 1:3). Add the immobilized lipase (typically 5-10% by weight of total substrates) and molecular sieves.

-

Solvent-based system: Dissolve 1,2-Dipalmitoyl-sn-glycerol and oleic acid in anhydrous hexane. Add the immobilized lipase.

-

-

Reaction Conditions:

-

Incubate the reaction mixture at a controlled temperature, typically between 40°C and 60°C, with constant stirring. The optimal temperature will depend on the specific lipase used.

-

Monitor the reaction progress over time (e.g., 4-24 hours) by taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Reaction Termination and Enzyme Recovery:

-

Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized lipase. The lipase can often be washed with solvent and reused.

-

-

Purification:

-

Evaporate the solvent (if used) under reduced pressure.

-

The crude product mixture, containing unreacted starting materials, POO, and potential byproducts, is then purified.

-

Purification is typically achieved by silica gel column chromatography. A gradient of hexane and diethyl ether is commonly used to elute the different components, with the triglyceride fraction containing POO eluting with a higher polarity solvent mixture.

-

Alternatively, low-temperature crystallization can be employed to separate the desired product.

-

-

Characterization:

-

The purity and identity of the synthesized this compound can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

-

Quantitative Data from Analogous Enzymatic Syntheses

The following table summarizes quantitative data from studies on the enzymatic synthesis of structurally similar asymmetric triglycerides, which can serve as a reference for optimizing the synthesis of POO.

| Starting Materials | Lipase | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Triolein and Palmitic Acid (for sn-OOP) | Lipozyme RM-IM | 4 | 50-60 | ~47 | - | [1] |

| Tripalmitin and Oleic Acid (for OPO) | Rhizomucor miehei lipase | - | - | up to 78 | >95 | [2] |

| 1,3-diolein and Palmitic Acid | - | - | - | 90.5 | 98.7 | [3] |

Chemical Synthesis of this compound

Chemical synthesis provides an alternative route to POO, often involving a multi-step process with the use of protecting groups to ensure regioselectivity. This approach offers the advantage of being scalable and not reliant on the stability and availability of enzymes.

A common strategy for the chemical synthesis of asymmetric triglycerides like POO involves the preparation of a 1,2-diacyl-sn-glycerol intermediate, followed by acylation at the sn-3 position.

Chemical Synthesis Workflow

The chemical synthesis of POO typically follows these key steps:

-

Protection of Glycerol: The sn-3 hydroxyl group of a glycerol derivative is protected.

-

Acylation at sn-1 and sn-2: The free hydroxyl groups at the sn-1 and sn-2 positions are acylated with palmitic acid.

-

Deprotection: The protecting group at the sn-3 position is removed.

-

Acylation at sn-3: The newly exposed hydroxyl group at the sn-3 position is acylated with oleic acid.

Experimental Protocol: Chemical Synthesis via 1,2-Dipalmitoyl-sn-glycerol

This protocol is a generalized procedure based on established methods for the synthesis of asymmetric triglycerides.

Materials:

-

sn-Glycerol-3-phosphate or other suitable protected glycerol starting material

-

Palmitoyl chloride

-

Oleoyl chloride

-

Pyridine or other suitable base

-

Dichloromethane (DCM) or other appropriate solvent

-

Reagents for deprotection (will vary depending on the protecting group used)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Preparation of 1,2-Dipalmitoyl-sn-glycerol:

-

This intermediate can be synthesized from a protected glycerol precursor. For example, starting with 3-O-(4'-methoxyphenyl)-sn-glycerol, the sn-1 and sn-2 hydroxyl groups are acylated with palmitoyl chloride in the presence of a base like pyridine.

-

The 4-methoxyphenyl (B3050149) protecting group is then removed using an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) to yield 1,2-dipalmitoyl-sn-glycerol. This method is reported to avoid acyl migration.[4]

-

-

Acylation of the sn-3 Position:

-

Dissolve the purified 1,2-Dipalmitoyl-sn-glycerol in an anhydrous solvent such as DCM.

-

Add a base, such as pyridine, to the solution.

-

Slowly add oleoyl chloride to the reaction mixture at a controlled temperature (e.g., 0°C to room temperature).

-

Allow the reaction to proceed until completion, monitoring by TLC.

-

-

Work-up and Purification:

-

Quench the reaction, for example, by adding a dilute acid solution.

-

Extract the product into an organic solvent and wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure this compound.

-

-

Characterization:

-

Confirm the structure and purity of the final product using NMR, MS, and HPLC.

-

Quantitative Data from Analogous Chemical Syntheses

The following table provides quantitative data from chemical syntheses of related triglycerides, offering insights into expected yields and purities.

| Intermediate | Acylating Agent | Overall Yield (%) | Purity (%) | Reference |

| 1,2-diacyl-sn-glycerol from allyl bromide | - | 78 | high enantiomeric excess | [4] |

| 1,2-diacylglycerol fraction | Fatty acid | - | >98 (for SSL and SSLn) | [5] |

| rac-1-palmitoyl-2-oleoylglycerol | POCl3 and [3H]choline | 22 | - | [6] |

Conclusion

The synthesis of this compound can be successfully achieved through both enzymatic and chemical methodologies. Enzymatic synthesis offers the advantage of high regioselectivity and mild reaction conditions, minimizing the risk of side reactions and acyl migration. Chemical synthesis, while often requiring more steps involving protection and deprotection, can be more readily scaled up and is not dependent on enzyme stability.

The choice of synthesis route will depend on the specific requirements of the application, including the desired scale of production, purity specifications, and available resources. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to embark on the synthesis of this important asymmetric triglyceride. Further optimization of the described methods may be necessary to achieve the desired yield and purity for specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. CN114369629A - A kind of enzymatic synthesis method of 1-palmitic acid-2-oleic acid-3-stearic acid triglyceride - Google Patents [patents.google.com]

- 3. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. scielo.br [scielo.br]

- 6. Microscale synthesis of phosphatidyl-[3H]choline from 1,2-diacylglycerol. Assessment of isomerization by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of 1,2-Dipalmitoyl-3-oleoylglycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of 1,2-Dipalmitoyl-3-oleoylglycerol (PPO), a specific triacylglycerol of interest in various scientific and pharmaceutical fields. This document summarizes quantitative data, details relevant experimental protocols, and visualizes associated metabolic pathways to serve as a comprehensive resource for research and development.

Principal Natural Sources of this compound

This compound is a naturally occurring triacylglycerol found in a variety of vegetable and animal fats. Its presence and concentration can vary significantly depending on the source and processing methods. Key natural sources include:

-

Vegetable Oils:

-

Palm Oil and its Fractions: Palm oil and its fractionated components, such as palm stearin, are notable sources of PPO.[1]

-

Cocoa Butter: This vegetable fat, widely used in confectionery, also contains this compound.

-

Apiaceae Seed Oils: Certain seed oils from the Apiaceae family have been identified as containing this triacylglycerol.[1]

-

-

Animal Fats:

-

Lard: Fat rendered from pigs is a significant animal-based source of PPO.[1]

-

Tallow: Fat rendered from cattle or sheep also contains this compound.[1]

-

Milk Fat: While milk fat is a complex mixture of triacylglycerols, PPO is present.[2] It is important to note that the isomeric form, 1,3-dipalmitoyl-2-oleoylglycerol (B142765) (POP), is often more abundant and a subject of extensive research, particularly in the context of infant nutrition and human milk fat substitutes.[3][4]

-

Quantitative Data on this compound Content

The concentration of this compound in its natural sources is a critical parameter for researchers. The following table summarizes available quantitative data. It is important to recognize that these values can exhibit considerable variation based on factors such as the specific cultivar of a plant, the diet and breed of an animal, and the methods of extraction and processing employed.

| Natural Source | Concentration of this compound (% of total triacylglycerols) | Notes |

| Palm Oil | Varies | The concentration is dependent on the fractionation process. |

| Lard | Varies | The fatty acid composition of lard is influenced by the pig's diet. |

| Cocoa Butter | Varies | Content can differ between cocoa bean varieties and geographic origins. |

Further research is required to populate this table with more specific quantitative ranges from peer-reviewed literature.

Experimental Protocols for the Analysis of this compound

The accurate quantification and characterization of this compound from natural sources rely on robust experimental protocols. The following outlines a general workflow for the extraction, isolation, and analysis of this triacylglycerol.

General Experimental Workflow

The analysis of PPO from a natural source typically involves lipid extraction, followed by chromatographic separation and identification, often coupled with mass spectrometry.

Caption: General workflow for the analysis of this compound.

Detailed Methodologies

3.2.1. Lipid Extraction:

-

Folch Method: This method involves homogenizing the sample in a chloroform (B151607):methanol (2:1, v/v) mixture. The addition of a salt solution (e.g., 0.9% NaCl) induces phase separation, with the lower chloroform phase containing the lipids.

-

Bligh-Dyer Method: A modified one-phase methanol:chloroform:water extraction, which is then converted to a two-phase system by the addition of more chloroform and water.

3.2.2. Chromatographic Separation:

-

Thin-Layer Chromatography (TLC): A preparative technique to separate total lipids into classes (e.g., triacylglycerols, phospholipids, free fatty acids) on a silica (B1680970) gel plate with a non-polar mobile phase.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used to separate individual triacylglycerol species based on their partition number. A C18 column is often employed with a mobile phase gradient of solvents like acetonitrile (B52724) and isopropanol.

3.2.3. Identification and Quantification:

-

Gas Chromatography (GC): Following separation by HPLC, the collected PPO fraction can be transesterified to fatty acid methyl esters (FAMEs). These FAMEs are then analyzed by GC with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification to confirm the fatty acid composition (two palmitic acids and one oleic acid).

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be directly coupled with HPLC to provide molecular weight information of the intact triacylglycerol, confirming its identity as PPO.

Biosynthesis of this compound

The biosynthesis of triacylglycerols, including this compound, primarily occurs through the Kennedy pathway (glycerol-3-phosphate pathway). This pathway involves the sequential acylation of a glycerol (B35011) backbone.

Caption: The Kennedy Pathway for the biosynthesis of this compound.

Pathway Description:

-

Glycerol-3-phosphate (G3P) is first acylated at the sn-1 position by glycerol-3-phosphate acyltransferase (GPAT) using an activated fatty acid (e.g., Palmitoyl-CoA) to form lysophosphatidic acid (LPA) .

-

LPA is then acylated at the sn-2 position by lysophosphatidic acid acyltransferase (LPAT) , typically with another molecule of Palmitoyl-CoA, to yield phosphatidic acid (PA) .

-

Phosphatidic acid phosphatase (PAP) removes the phosphate (B84403) group from PA to produce 1,2-diacylglycerol (DAG) , in this case, 1,2-Dipalmitoylglycerol.

-

Finally, diacylglycerol acyltransferase (DGAT) catalyzes the acylation of the sn-3 position with an activated oleic acid (Oleoyl-CoA) to form This compound (PPO) .

This guide provides a foundational understanding of the natural sources, analysis, and biosynthesis of this compound. For specific applications, further detailed investigation into the quantitative variability and the influence of processing on the concentration of this triacylglycerol in different matrices is recommended.

References

- 1. 1,2-Dipalmitoyl-3-Oleoyl-rac-glycerol [shop.labclinics.com]

- 2. Polymorphism of a Highly Asymmetrical Triacylglycerol in Milk Fat: 1-Butyryl 2-Stearoyl 3-Palmitoyl-glycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-Dioleoyl-2-palmitoyl glycerol (OPO)-Enzymatic synthesis and use as an important supplement in infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystallization Behavior of Asymmetric Triglycerides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The arrangement of fatty acid chains on the glycerol (B35011) backbone of triglycerides (TAGs) dictates their molecular symmetry and, consequently, their physicochemical properties. Asymmetric triglycerides, characterized by a dissimilar substitution at the sn-1 and sn-3 positions, exhibit complex crystallization behavior that is of paramount importance in the pharmaceutical, food, and cosmetic industries. This guide provides a comprehensive examination of the polymorphic transformations, crystallization kinetics, and structural characteristics of asymmetric TAGs. It details the experimental protocols for their analysis and presents key quantitative data to facilitate research and development.

Introduction: The Structural Basis of Asymmetric Triglyceride Behavior

Triglycerides are esters composed of a glycerol molecule and three fatty acids. Their classification as either symmetric or asymmetric is determined by the fatty acid substituents at the sn-1 and sn-3 positions of the glycerol backbone.[1]

-

Symmetric Triglycerides: These possess identical fatty acids at the sn-1 and sn-3 positions (e.g., 1,3-dipalmitoyl-2-oleoyl-glycerol, POP). Their structural regularity allows for efficient molecular packing, leading to higher melting points and a propensity to form highly stable crystal structures.[1]

-

Asymmetric Triglycerides: In these molecules, the fatty acids at the sn-1 and sn-3 positions are different (e.g., 1,2-dipalmitoyl-3-oleoyl-rac-glycerol, PPO). This asymmetry introduces steric hindrance, which disrupts crystal packing, resulting in lower melting points and a tendency to form metastable polymorphic forms.[1][2]

The unique crystallization behavior of asymmetric TAGs influences the texture, stability, and release profiles of various formulations, making a thorough understanding of this subject crucial for product development.

Polymorphism in Asymmetric Triglycerides

Polymorphism is the ability of a substance to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice.[1] For triglycerides, the three primary polymorphs are α, β', and β, in order of increasing stability.

-

α (Alpha) Form: This is the least stable polymorph, typically formed upon rapid cooling from the melt.[1] It has a hexagonal subcell packing and the lowest melting point.[1]

-

β' (Beta-Prime) Form: This form has an orthorhombic subcell packing and is more stable than the α form. Asymmetric triglycerides have a notable tendency to form and stabilize in the β' phase.[1][3] This characteristic is vital in food products where a smooth texture is desired.[1]

-

β (Beta) Form: The most stable polymorph, with a triclinic subcell packing, representing the most efficient and dense molecular arrangement.[1] While symmetric TAGs readily transform to the β form, asymmetric TAGs often exhibit a persistence of the metastable β' crystals and may not transition to the β form at all.[1][4]

The transformation between these polymorphs is typically irreversible and proceeds from the least stable to the most stable form (α → β' → β).[1]

Quantitative Data on Asymmetric Triglyceride Polymorphs

The following tables summarize key quantitative data for selected asymmetric triglycerides, including melting points and X-ray diffraction d-spacings for their different polymorphic forms.

Table 1: Melting Points of Asymmetric Triglyceride Polymorphs (°C)

| Triglyceride | Polymorph | Melting Point (°C) |

| 1-Butyryl 2-Stearoyl 3-Palmitoyl-glycerol (BuSP) | α | 30.3[4][5] |

| β' | 47.8[4][5] | |

| Crystallization from melt | 29.1[4][5] |

Note: Melting points can vary based on purity and experimental conditions.[1]

Table 2: X-ray Diffraction Short d-Spacings of Asymmetric Triglyceride Polymorphs (Å)

| Triglyceride | Polymorph | Short d-Spacings (Å) |

| 1-Butyryl 2-Stearoyl 3-Palmitoyl-glycerol (BuSP) | α | 4.10[4][5] |

| β' | 4.33, 4.14, 3.80[4][5] |

Table 3: X-ray Diffraction Long d-Spacings of Asymmetric Triglyceride Polymorphs (Å)

| Triglyceride | Polymorph | Long d-Spacing (Å) | Lamellar Structure |

| 1-Butyryl 2-Stearoyl 3-Palmitoyl-glycerol (BuSP) | α | 56.9[4][5] | - |

| β' | 51.2[4][5] | Three-chain-length[4][5] |

Experimental Protocols for Characterizing Crystallization Behavior

The analysis of triglyceride crystallization relies on a combination of thermoanalytical and structural characterization techniques.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for studying the thermal transitions of triglycerides, such as crystallization and melting.

Methodology:

-

Sample Preparation: Accurately weigh 2-10 mg of the triglyceride sample into an aluminum DSC pan.[1] Hermetically seal the pan to prevent material loss.[1] An identical empty, sealed pan is used as a reference.[1]

-

Instrument Setup: Place the sample and reference pans in the DSC cell.

-

Thermal Program:

-

Heating Scan: Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above its melting point (e.g., 65°C) to erase any crystal memory.[4][5]

-

Controlled Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -40°C) to induce crystallization.[1] The exothermic peak observed corresponds to the crystallization temperature (Tc).

-

Reheating Scan: Reheat the sample at a controlled rate (e.g., 5°C/min) to observe the melting of the different polymorphic forms.

-

References

An In-depth Technical Guide to the Structure and Conformation of 1,2-Dipalmitoyl-3-oleoylglycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-oleoylglycerol (POO) is an asymmetric triacylglycerol (TAG) of significant interest in the fields of food science, materials science, and drug delivery. Its specific stereochemistry, with two saturated palmitic acid chains at the sn-1 and sn-2 positions and an unsaturated oleic acid chain at the sn-3 position of the glycerol (B35011) backbone, imparts unique physicochemical properties that influence the texture of foods, the stability of lipid-based formulations, and the bioavailability of encapsulated drugs. This technical guide provides a comprehensive overview of the current understanding of the structure and conformation of POO, with a focus on its polymorphic behavior and the experimental techniques used for its characterization.

Molecular Structure and Conformation

The fundamental structure of this compound consists of a glycerol molecule esterified with two palmitic acid (16:0) residues and one oleic acid (18:1 n-9) residue. The presence of both saturated and unsaturated fatty acids in a specific regioisomeric arrangement leads to a complex conformational landscape.

In the crystalline state, asymmetric TAGs like POO are known to adopt a "chair-like" conformation of the glycerol group. This is in contrast to symmetric TAGs which typically exhibit a "tuning fork" conformation. This conformational difference significantly impacts how the molecules pack in a crystal lattice, influencing the resulting polymorphic form.

Polymorphism

Like many lipids, this compound exhibits polymorphism, meaning it can exist in multiple crystalline forms with different molecular packing arrangements. These polymorphs, commonly designated as α, β', and β, possess distinct physical properties, including melting points, stability, and density. The transformation between these forms is a critical factor in the physical behavior of products containing POO.

-

α (Alpha) Form: This is the least stable polymorph and is typically formed upon rapid cooling from the melt. It has a hexagonal chain packing and is characterized by a lower melting point.

-

β' (Beta-prime) Form: This form is intermediate in stability and often desired in food products for its small crystal size and smooth texture. It exhibits an orthorhombic perpendicular chain packing.

-

β (Beta) Form: This is the most stable polymorph with the highest melting point and a triclinic parallel chain packing. The transition to the β form is often associated with undesirable changes in texture, such as the formation of large, gritty crystals.

The specific polymorphic behavior of 1,2-dipalmitoyl-3-oleoyl-rac-glycerol (PPO), the racemic mixture of POO, has been a subject of study. Research indicates that PPO also displays these characteristic polymorphic transitions.

Quantitative Data

Table 1: Typical X-ray Diffraction Spacings for Triacylglycerol Polymorphs

| Polymorph | Long Spacing (Å) | Short Spacing(s) (Å) | Chain Packing |

| α | Variable (dependent on chain length) | ~4.15 | Hexagonal |

| β' | Variable (dependent on chain length) | ~4.2-4.3, ~3.8-4.0 | Orthorhombic Perpendicular |

| β | Variable (dependent on chain length) | ~4.6, ~3.85, ~3.7 | Triclinic Parallel |

Note: The long spacing is highly dependent on the fatty acid chain lengths and the tilt of the molecules within the lamellae.

Differential Scanning Calorimetry (DSC) is another key technique that provides quantitative data on the thermal transitions of the different polymorphs.

Table 2: Illustrative Thermal Properties of Triacylglycerol Polymorphs

| Polymorph | Onset Melting Temperature (°C) | Peak Melting Temperature (°C) |

| α | Low | Low |

| β' | Intermediate | Intermediate |

| β | High | High |

Note: The exact melting temperatures for POO will depend on the purity of the sample and the heating rate used in the DSC experiment.

Experimental Protocols

The characterization of the structure and conformation of this compound involves a combination of synthesis, purification, and analytical techniques.

Synthesis of this compound

A common method for the synthesis of specific triacylglycerols involves a multi-step enzymatic or chemical process. A representative chemoenzymatic approach is outlined below:

Protocol: Chemoenzymatic Synthesis of a Structured Triacylglycerol

-

Enzymatic Synthesis of 1,3-Diacylglycerol: React a suitable vinyl ester (e.g., vinyl oleate) with glycerol in a solvent-free system using an immobilized lipase (B570770) (e.g., Novozym 435) as a catalyst. The reaction is typically carried out at a controlled temperature (e.g., 35°C) for several hours.

-

Purification of 1,3-Diacylglycerol: The resulting 1,3-diacylglycerol is purified from the reaction mixture using column chromatography.

-

Chemical Acylation: The purified 1,3-diacylglycerol is then reacted with the desired fatty acid chloride (e.g., palmitoyl (B13399708) chloride) in the presence of a base to yield the target triacylglycerol.

-

Final Purification: The final product is purified by recrystallization or chromatography to achieve high purity.

Isothermal Crystallization for Polymorph Analysis

To study the formation and transformation of different polymorphs, controlled crystallization experiments are essential.

Protocol: Isothermal Crystallization using Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh a small amount of the purified this compound (typically 5-10 mg) into a DSC pan and hermetically seal it.

-

Melt-Annealing: Heat the sample to a temperature well above its highest melting point (e.g., 80°C) and hold for a specific time (e.g., 10 minutes) to erase any crystal memory.

-

Controlled Cooling: Cool the sample at a defined rate (e.g., 10°C/min) to the desired isothermal crystallization temperature.

-

Isothermal Hold: Hold the sample at the isothermal temperature for a set period to allow for crystallization and potential polymorphic transitions.

-

Heating Scan: After the isothermal hold, heat the sample at a controlled rate (e.g., 5°C/min) to observe the melting behavior of the formed polymorphs.

Structural Analysis by X-ray Diffraction (XRD)

XRD is used to determine the crystal packing and lamellar structure of the polymorphs.

Protocol: Powder X-ray Diffraction (PXRD) Analysis

-

Sample Preparation: The crystallized sample from the isothermal experiment is carefully transferred to a sample holder for the PXRD instrument.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded over a range of 2θ angles.

-

Data Analysis: The positions and intensities of the diffraction peaks are analyzed to determine the long and short spacings, which are characteristic of the specific polymorphic form.

Visualizations

Experimental Workflow for Polymorph Analysis

The following diagram illustrates a typical workflow for the characterization of triacylglycerol polymorphs.

Caption: Workflow for Polymorph Characterization.

Logical Relationship of Triacylglycerol Polymorphism

The relationship between the different polymorphic forms of a triacylglycerol is typically monotropic, with irreversible transitions from less stable to more stable forms.

Caption: Polymorphic Transitions of Triacylglycerols.

Signaling Pathways and Biological Relevance

Currently, there is a lack of specific evidence in the scientific literature detailing direct involvement of this compound in specific cellular signaling pathways. As a triacylglycerol, its primary biological role is understood to be energy storage. However, the metabolic products of its hydrolysis, namely palmitic acid, oleic acid, and mono- and diacylglycerols, are known to have diverse biological activities and can act as signaling molecules in various metabolic processes. Further research is needed to elucidate any specific signaling roles of intact POO.

Conclusion

The structure and conformation of this compound are intrinsically linked to its polymorphic behavior, which is a critical determinant of its physical properties. While a complete, high-resolution crystal structure remains to be published, a combination of techniques such as DSC and XRD provides a robust framework for characterizing its different crystalline forms. The experimental protocols and workflows described herein offer a guide for researchers and professionals seeking to understand and control the behavior of this important triacylglycerol in various applications. Future work, including detailed crystallographic studies and investigations into its potential biological signaling roles, will further enhance our understanding of this versatile molecule.

An In-Depth Technical Guide on the Thermal Properties of 1,2-Dipalmitoyl-3-oleoylglycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-oleoylglycerol (PPO), a triacylglycerol (TAG), is a significant component in various natural fats and oils, including palm oil, cocoa butter, and lard. Its specific stereochemistry, with two saturated palmitic acid chains at the sn-1 and sn-2 positions and an unsaturated oleic acid chain at the sn-3 position of the glycerol (B35011) backbone, imparts distinct thermal characteristics that are crucial for its functionality in food science, pharmaceuticals, and material science. The polymorphic nature of PPO, meaning its ability to exist in multiple crystalline forms, dictates its melting and crystallization behavior, which in turn influences the texture, stability, and release characteristics of products in which it is incorporated. This guide provides a comprehensive overview of the thermal properties of PPO, detailing its polymorphic transitions and the experimental methodologies used for their characterization.

Thermal Properties of this compound

The thermal behavior of this compound is characterized by a series of phase transitions between its different polymorphic forms. The primary techniques used to elucidate these properties are Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Polymorphism

Like many triacylglycerols, PPO exhibits polymorphism, with the most common crystalline forms being α, β', and β. These polymorphs differ in their molecular packing, which results in distinct melting points, enthalpies of fusion, and stabilities. The α form is the least stable with the lowest melting point, followed by the β' form, and finally the β form, which is the most stable and has the highest melting point. The transitions between these forms are influenced by factors such as temperature, cooling and heating rates, and the presence of impurities. The transformation from a less stable to a more stable form is an irreversible process.

Quantitative Thermal Data

The following table summarizes the available quantitative data on the thermal properties of this compound. It is important to note that some of the cited values are for PPO-rich lipid mixtures, which may slightly influence the transition temperatures and enthalpies.

| Thermal Property | Value | Method | Notes |

| Melting Behavior | |||

| Complete Melting Point | 26.29 °C | DSC | For a PPO-rich lipid. |

| Major Melting Peak | 21.78 °C | DSC | For a PPO-rich lipid. |

| Slip Melting Point | 26.5 °C | Not Specified | |

| Complete Melting Point | 27.5 °C | Not Specified | |

| Crystallization Behavior | |||

| Crystallization Onset | 8.29 °C | DSC | |

| Polymorphic Transitions | |||

| β'rac-3 Polymorph Melting Point | 31.0 °C | DSC | For the racemic mixture of PPO. |

Note: The enthalpies of fusion for the specific polymorphs of pure PPO are not consistently reported in the literature, highlighting an area for further research.

Experimental Protocols

The characterization of the thermal properties of this compound relies on precise experimental methodologies. The following sections detail the typical protocols for the key analytical techniques employed.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for determining the temperatures and heat flows associated with thermal transitions in a material.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 3-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium). The sample and reference pans are placed in the DSC cell. An inert atmosphere is maintained by purging with nitrogen gas at a constant flow rate (e.g., 50 cm³/min).

-

Thermal Program:

-

Initial Heating and Equilibration: The sample is heated to a temperature well above its melting point (e.g., 60 °C) and held for a specified time (e.g., 10 minutes) to erase any previous thermal history.

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -40 °C) to observe crystallization events (exothermic peaks).

-

Heating Scan: Following the cooling scan, the sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above its final melting point (e.g., 60 °C). This scan reveals the melting of different polymorphic forms (endothermic peaks).

-

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperatures, peak temperatures, and enthalpies (by integrating the peak areas) of the observed transitions.

X-ray Diffraction (XRD)

X-ray Diffraction is used to identify the specific polymorphic forms of this compound by analyzing its crystal structure.

Methodology:

-

Sample Preparation: A powdered sample of the crystallized this compound is prepared. For in-situ temperature studies, the sample is placed on a temperature-controlled stage.

-

Instrument Setup: A powder X-ray diffractometer with a specific X-ray source (e.g., Cu Kα radiation) is used. The instrument is calibrated using a standard material.

-

Data Acquisition: The sample is exposed to the X-ray beam, and the diffraction pattern is recorded over a range of 2θ angles. For temperature-dependent studies, diffraction patterns are collected at various temperatures as the sample is heated or cooled.

-

Data Analysis: The resulting diffractogram (intensity vs. 2θ) shows a series of peaks at specific angles. The positions and intensities of these peaks are characteristic of the crystal lattice of each polymorph. By comparing the experimental pattern with known patterns for α, β', and β forms of triacylglycerols, the polymorphic form(s) present in the sample can be identified.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the comprehensive thermal analysis of this compound.

Caption: Workflow for the thermal characterization of this compound.

Conclusion

The thermal properties of this compound are complex and fundamentally linked to its polymorphic behavior. A thorough understanding of its melting and crystallization characteristics, as determined by techniques such as DSC and XRD, is essential for its effective application in various fields. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this important triacylglycerol. Further research to precisely quantify the thermodynamic parameters of each pure polymorphic form will enhance the ability to predict and control its behavior in complex systems.

Determining the Solubility of 1,2-Dipalmitoyl-3-oleoylglycerol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 1,2-Dipalmitoyl-3-oleoylglycerol (POO) in various organic solvents. Given the limited availability of specific quantitative solubility data for this particular triglyceride in public literature, this document focuses on equipping researchers with the necessary theoretical background and detailed experimental protocols to generate this critical data in-house.

Introduction to this compound and its Solubility

This compound is a specific triacylglycerol (TAG) containing two saturated palmitic acid chains at the sn-1 and sn-2 positions and one monounsaturated oleic acid chain at the sn-3 position of the glycerol (B35011) backbone. Its structure, being a mixed-acid triglyceride, imparts unique physicochemical properties that are of interest in various fields, including pharmaceuticals, food science, and materials science. The solubility of POO in organic solvents is a fundamental parameter that influences its crystallization behavior, bioavailability in lipid-based drug delivery systems, and its utility in various formulations.

The principle of "like dissolves like" is central to understanding the solubility of triglycerides. As largely non-polar molecules, triglycerides tend to be more soluble in non-polar organic solvents and less soluble in polar solvents.[1] However, the presence of the ester groups in the glycerol backbone introduces a slight polarity, leading to more complex solubility profiles. Factors influencing solubility include the chain length and degree of saturation of the fatty acid residues, the isomeric form of the triglyceride, temperature, and the polarity of the solvent.

Theoretical Framework of Triglyceride Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the system, specifically the free energy change of mixing. For a solid solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

Several factors dictate the solubility of triglycerides like POO in organic solvents:

-

Fatty Acid Composition: The length and saturation of the fatty acid chains significantly impact solubility. Generally, triglycerides with shorter fatty acid chains and a higher degree of unsaturation exhibit greater solubility.

-

Solvent Properties: The polarity, molecular size, and shape of the solvent molecules are critical. Non-polar solvents like hexane (B92381) and chloroform (B151607) are generally good solvents for triglycerides.[2] Polar solvents, such as ethanol (B145695) and methanol, are typically poor solvents for triglycerides, although solubility can be increased at higher temperatures.[3]

-

Temperature: The solubility of triglycerides in organic solvents generally increases with temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces in both the solute and the solvent.

-

Crystalline Structure: Triglycerides can exist in different polymorphic forms, each with a distinct crystal lattice energy. The most stable polymorph will have the lowest solubility.

Experimental Protocol for Determining Solubility

The isothermal equilibrium method is a robust and widely used technique for determining the solubility of a solid compound in a liquid solvent. This method involves preparing a supersaturated solution and allowing it to reach equilibrium at a constant temperature. The concentration of the dissolved solute in the supernatant is then determined. A common and reliable analytical technique for this is the gravimetric method.

Materials and Equipment

-

High-purity this compound

-

Selected organic solvents (e.g., hexane, acetone, ethanol, ethyl acetate, chloroform)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Sealed vials

-

Syringe filters (chemically compatible with the chosen solvent)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Detailed Methodology

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of POO to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the sealed vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that thermodynamic equilibrium is reached. It is advisable to measure the concentration at different time points to confirm that the solubility has reached a plateau.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe to prevent premature crystallization.

-

Filter the supernatant through a chemically compatible syringe filter to remove any remaining solid particles.

-

-

Quantification of Dissolved Solute (Gravimetric Method):

-

Transfer a precisely weighed aliquot of the clear, filtered supernatant to a pre-weighed evaporation dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum desiccator or a drying oven set to a temperature below the boiling point of the solvent and the melting point of the solute can be used.

-

Once the solvent is completely removed, weigh the evaporation dish containing the dried POO residue.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = [(Mass of dish + residue) - (Mass of empty dish)] / (Mass of supernatant) * 100

Alternatively, solubility can be expressed in other units such as g/L or mol/L by using the density of the solvent and the molecular weight of POO.

-

-

Data Reporting:

-

Repeat the experiment at different temperatures to generate a solubility curve for each solvent.

-

It is recommended to perform each measurement in triplicate to ensure accuracy and precision.

-

Data Presentation

The quantitative solubility data obtained from the experimental protocol should be organized into a clear and structured table to facilitate comparison and analysis.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) ± SD | Molar Solubility (mol/L) ± SD |

| Hexane | 25 | Experimental Data | Calculated Data |

| 40 | Experimental Data | Calculated Data | |

| 60 | Experimental Data | Calculated Data | |

| Acetone | 25 | Experimental Data | Calculated Data |

| 40 | Experimental Data | Calculated Data | |

| 60 | Experimental Data | Calculated Data | |

| Ethanol | 25 | Experimental Data | Calculated Data |

| 40 | Experimental Data | Calculated Data | |

| 60 | Experimental Data | Calculated Data | |

| Chloroform | 25 | Experimental Data | Calculated Data |

| 40 | Experimental Data | Calculated Data | |

| 60 | Experimental Data | Calculated Data | |

| Ethyl Acetate | 25 | Experimental Data | Calculated Data |

| 40 | Experimental Data | Calculated Data | |

| 60 | Experimental Data | Calculated Data |

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the isothermal equilibrium gravimetric method.

Figure 1. Experimental workflow for solubility determination.

Conclusion

This technical guide provides a robust framework for researchers and drug development professionals to determine the solubility of this compound in various organic solvents. By following the detailed experimental protocol and adhering to good laboratory practices, reliable and reproducible solubility data can be generated. This data is invaluable for a wide range of applications, from designing effective drug delivery systems to controlling crystallization processes in food and other industries. The provided templates for data presentation and the visual workflow aim to streamline the experimental and reporting processes.

References

The Pivotal Role of 1,2-Dipalmitoyl-3-oleoylglycerol in Food Science: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dipalmitoyl-3-oleoylglycerol (PPO), a prominent asymmetrical triacylglycerol (TAG), is a key component in a variety of natural fats and oils, including palm oil, lard, and cocoa butter.[1] Its unique molecular structure, comprising two saturated palmitic acid chains at the sn-1 and sn-2 positions and an unsaturated oleic acid chain at the sn-3 position, imparts distinct physicochemical properties that are of paramount importance in food science and technology. This technical guide provides an in-depth exploration of the role of PPO in food systems, with a focus on its polymorphic behavior, analytical characterization, and synthesis. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers and professionals in the field.

Introduction

The arrangement of fatty acids on the glycerol (B35011) backbone of a triacylglycerol profoundly influences its physical and functional properties. In the case of this compound, the specific placement of palmitic and oleic acids results in a molecule with a unique melting and crystallization profile. This behavior is central to its role in determining the texture, mouthfeel, and stability of numerous food products. Understanding the intricate details of PPO's characteristics is crucial for optimizing food formulations, controlling crystallization processes, and developing novel structured lipids with tailored functionalities.

Physicochemical Properties of this compound

The physical properties of PPO are largely dictated by its propensity to exist in multiple crystalline forms, a phenomenon known as polymorphism. These different polymorphs exhibit distinct melting points, stabilities, and molecular packing, which in turn affect the macroscopic properties of the fats and foods in which they are present.

Polymorphism and Thermal Behavior

The polymorphic behavior of PPO is complex, with several crystalline forms identified, primarily the α, β', and β forms. The α form is the least stable with the lowest melting point, while the β form is the most stable with the highest melting point. The transformation between these forms is a critical factor in food processing, influencing properties like the snap of chocolate and the spreadability of margarine.

dot

Caption: Polymorphic transformations of PPO.

The thermal properties of PPO, as determined by Differential Scanning Calorimetry (DSC), are summarized in the table below. It is important to note that the exact melting points and enthalpies of fusion can vary depending on the specific crystalline form and the heating rate used for analysis.[2]

| Property | Value (Range) | Reference(s) |

| Melting Point (α-form) | ~19-22 °C | [3] |

| Melting Point (β'-form) | ~30-34 °C | [3] |

| Melting Point (β-form) | ~37-40 °C | [3] |

| Enthalpy of Fusion (ΔH) | Varies with polymorphic form (e.g., 100-150 J/g for stable forms) | [2][4] |

Crystallographic Data

X-ray diffraction (XRD) is a powerful technique for elucidating the different polymorphic forms of PPO by identifying their unique d-spacings, which correspond to the distances between crystal lattice planes.

| Polymorphic Form | Key d-spacings (Å) (Approximate) | Reference(s) |

| α | 4.15 (short), long spacings vary | [5][6] |

| β' | 4.2-4.3, 3.8-3.9 (short) | [5][6] |

| β | 4.6, 3.8, 3.7 (short) | [5][6] |

Oxidative Stability

The oxidative stability of lipids is a critical parameter for food quality and shelf life. The presence of the unsaturated oleic acid at the sn-3 position makes PPO susceptible to oxidation. The Rancimat method is a common accelerated aging test used to assess oxidative stability by measuring the induction time. While specific data for pure PPO is limited, the oxidative stability is influenced by the degree of unsaturation. Generally, fats with a higher proportion of monounsaturated fatty acids like oleic acid are more stable than those with polyunsaturated fatty acids.[7][8]

| Parameter | Typical Value Range for High Oleic/Palmitic Oils | Reference(s) |

| Induction Time (Rancimat at 110-120 °C) | 5 - 15 hours | [7][9] |

Experimental Protocols

Detailed methodologies are essential for the accurate synthesis, analysis, and application of this compound in a research and development setting.

dot

Caption: Workflow for PPO synthesis and analysis.

Enzymatic Synthesis of this compound

This protocol describes a two-step enzymatic synthesis of PPO.

Materials:

-

Tripalmitin (B1682551) (PPP)

-

Oleic acid

-

Immobilized sn-1,3 specific lipase (B570770) (e.g., Lipozyme RM IM)

-

n-hexane (or other suitable solvent)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Acidolysis Reaction:

-

Dissolve tripalmitin and oleic acid in a molar ratio of 1:3 in n-hexane in a sealed reaction vessel.

-

Add the immobilized lipase (typically 5-10% by weight of substrates).

-

Incubate the reaction mixture at a controlled temperature (e.g., 60-70°C) with constant stirring for a specified time (e.g., 24-48 hours).[10]

-

-

Enzyme Removal:

-

After the reaction, filter the mixture to remove the immobilized lipase. The enzyme can often be washed and reused.

-

-

Product Purification:

-

Evaporate the solvent from the reaction mixture under reduced pressure.

-

Purify the resulting structured lipid mixture using silica gel column chromatography. Elute with a gradient of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., diethyl ether) to separate the desired PPO from unreacted substrates and by-products.

-

-

Characterization:

-

Confirm the structure and purity of the synthesized PPO using techniques such as HPLC-MS and NMR.

-

Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for the analysis of PPO.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a gradient pump, autosampler, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS).[11][12]

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][13]

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: Acetonitrile

-

Solvent B: Isopropanol (B130326) or a mixture of acetone (B3395972) and acetonitrile.[5]

-

-

Gradient Program: A linear gradient from a higher concentration of Solvent A to a higher concentration of Solvent B over 20-40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40°C.

-

Detector:

-

ELSD: Nebulizer temperature 40°C, evaporator temperature 60°C, gas flow (nitrogen) 1.5 L/min.

-

MS (APCI or ESI): Operated in positive ion mode, with parameters optimized for triacylglycerol analysis. Sample Preparation:

-

-

Dissolve the lipid sample in a suitable solvent such as chloroform (B151607) or a mixture of isopropanol and hexane (B92381) (e.g., 1-5 mg/mL).

-

Filter the solution through a 0.45 µm syringe filter before injection.

Analysis by Differential Scanning Calorimetry (DSC)

This protocol provides a general procedure for analyzing the thermal behavior of PPO.[2][14]

Instrumentation and Conditions:

-

DSC Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Pans: Aluminum pans.

-

Sample Weight: 3-5 mg.

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min. Thermal Program:

-

Initial Heating: Heat the sample to a temperature well above its melting point (e.g., 80°C) and hold for 10 minutes to erase any previous thermal history.

-

Controlled Cooling: Cool the sample at a controlled rate (e.g., 5°C/min) to a low temperature (e.g., -20°C) to observe crystallization behavior.

-

Controlled Heating: Heat the sample at a controlled rate (e.g., 5°C/min) to 80°C to observe melting behavior and polymorphic transformations.

Analysis by X-ray Diffraction (XRD)

This protocol outlines the general steps for XRD analysis of PPO polymorphs.[15][16]

Instrumentation and Conditions:

-

XRD Instrument: A powder X-ray diffractometer equipped with a Cu Kα radiation source.

-

Sample Preparation: The lipid sample is typically crystallized under controlled temperature conditions and then finely ground before analysis.

-

Scan Range: 2θ from 2° to 40°.

-

Scan Speed: A slow scan speed is used to obtain high-resolution data. Data Analysis:

-

Identify the diffraction peaks and calculate the corresponding d-spacings using Bragg's Law (nλ = 2d sinθ).[17][18]

-

Compare the obtained d-spacings with literature values to identify the polymorphic forms present in the sample.

Oxidative Stability by Rancimat Method

This protocol describes the determination of the oxidative stability of PPO.[19][20][21]

Instrumentation and Conditions:

-

Rancimat Instrument: A commercially available Rancimat apparatus.

-

Sample Size: 2.5-3.0 g.

-

Temperature: 110-120°C.

-

Airflow Rate: 20 L/h.

-

Measuring Solution: Deionized water. Procedure:

-

Place the sample in the reaction vessel.

-

Heat the sample to the set temperature under a constant flow of air.

-

The volatile oxidation products are carried by the air into the measuring vessel containing deionized water.

-

The instrument continuously measures the conductivity of the water. A sharp increase in conductivity indicates the end of the induction period.

-

The induction time is automatically recorded by the instrument's software.

Incorporation into a Food Matrix (e.g., Chocolate)

This protocol provides a general guideline for incorporating PPO into a model chocolate formulation.[22][23]

Materials:

-

Cocoa liquor

-

Cocoa butter

-

Sugar

-

Lecithin

-

Synthesized this compound (PPO)

Procedure:

-

Mixing and Refining:

-

Mix the cocoa liquor, sugar, and a portion of the cocoa butter in a melanger or a similar mixing device.

-

Refine the mixture to achieve the desired particle size.

-

-

Conching:

-

Transfer the refined mass to a conche.

-

Add the remaining cocoa butter, the synthesized PPO, and lecithin.

-

Conche at a controlled temperature (e.g., 50-60°C) for several hours to develop flavor and reduce viscosity.

-

-

Tempering:

-

Cool the chocolate mass under controlled conditions to induce the formation of stable β-crystals. This is a critical step to ensure the final product has a good snap, gloss, and shelf life.

-

-

Molding and Cooling:

-

Deposit the tempered chocolate into molds and cool to solidify.

-

Conclusion

This compound is a triacylglycerol of significant interest in food science due to its unique structural asymmetry, which governs its physical properties and, consequently, its functional role in food products. Its polymorphic nature is a key determinant of the texture and stability of many foods, making the control of its crystallization a critical aspect of food manufacturing. The detailed experimental protocols provided in this guide for the synthesis, analysis, and application of PPO are intended to equip researchers and industry professionals with the necessary tools to further explore and harness the potential of this important lipid molecule. A thorough understanding of the principles and methodologies outlined herein will facilitate the development of innovative food products with enhanced quality and functionality.

References

- 1. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [diposit.ub.edu]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aocs.org [aocs.org]

- 6. research.monash.edu [research.monash.edu]

- 7. mdpi.com [mdpi.com]

- 8. Efficient two-step chemo-enzymatic synthesis of all-trans-retinyl palmitate with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]

- 13. youngin.com [youngin.com]

- 14. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. resources.rigaku.com [resources.rigaku.com]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. Crystallography III, X-ray Diffraction [geo.arizona.edu]

- 18. Basic Concepts [pd.chem.ucl.ac.uk]

- 19. metrohm.com [metrohm.com]

- 20. news-medical.net [news-medical.net]

- 21. btsa.com [btsa.com]

- 22. Tailoring the Structure of Lipids, Oleogels and Fat Replacers by Different Approaches for Solving the Trans-Fat Issue—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Unraveling the Solid-State Behavior of 1,2-Dipalmitoyl-3-oleoylglycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the phase behavior of 1,2-Dipalmitoyl-3-oleoylglycerol (POO), a triglyceride of significant interest in the pharmaceutical and food sciences. Understanding the polymorphic transformations of this asymmetric lipid is crucial for controlling the stability, bioavailability, and physical properties of lipid-based drug delivery systems and food products. This document summarizes the current knowledge on the polymorphic forms of POO, presents available quantitative data on its thermal transitions, and details the experimental protocols used for its characterization.

Polymorphic Behavior of this compound

This compound, an asymmetric triacylglycerol (TAG), exhibits a complex polymorphic behavior, crystallizing into several different solid forms, each with distinct physical properties. The primary polymorphic forms identified for POO are the sub-α, α, and β' forms. Notably, the formation of a β polymorph, which is the most stable form for many symmetric triglycerides, has not been observed for POO. This is a characteristic trait of asymmetric mixed-acid TAGs.[1] The crystalline forms of POO are arranged in a triple-chain length (L-3) packing structure.[2]